molecular formula C14H13NO3 B2939779 5-Acetyl-(4-methoxy phenoxy)pyridine CAS No. 915203-84-8

5-Acetyl-(4-methoxy phenoxy)pyridine

Cat. No.: B2939779
CAS No.: 915203-84-8
M. Wt: 243.262
InChI Key: PSQJFDSGYVOTBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetyl-(4-methoxy phenoxy)pyridine is an organic compound with the molecular formula C14H13NO3 It is a derivative of pyridine, featuring an acetyl group at the 5-position and a methoxy phenoxy group at the 4-position

Scientific Research Applications

5-Acetyl-(4-methoxy phenoxy)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where pyridine derivatives have shown efficacy.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Future Directions

Phenoxy acetamide and its derivatives, which include 5-Acetyl-(4-methoxy phenoxy)pyridine, have been identified as promising therapeutic candidates . Future research may focus on designing new derivatives of phenoxy acetamide and its derivatives that are safe and effective .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-(4-methoxy phenoxy)pyridine typically involves the coupling of a pyridine derivative with a phenoxy compound. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium as a catalyst and boron reagents to form the carbon-carbon bond . The reaction conditions are generally mild, making it a preferred method for synthesizing this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-(4-methoxy phenoxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group can yield carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    Phenoxy acetamide derivatives: These compounds share the phenoxy group and have similar biological activities.

    Pyridine derivatives: Compounds like 2-acetylpyridine and 4-methoxypyridine have structural similarities and are used in similar applications.

Uniqueness

5-Acetyl-(4-methoxy phenoxy)pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[6-(4-methoxyphenoxy)pyridin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-10(16)11-3-8-14(15-9-11)18-13-6-4-12(17-2)5-7-13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQJFDSGYVOTBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.